1-Benzothiophene-5,6-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113125-79-4 |
|---|---|
Molecular Formula |
C10H6O2S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-benzothiophene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-3-7-1-2-13-10(7)4-9(8)6-12/h1-6H |
InChI Key |
CIDXSHIUUVXFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)C=O)C=O |
Origin of Product |
United States |
Significance of Benzothiophene Scaffolds in Contemporary Research
The benzothiophene (B83047) scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in modern chemistry. rsc.orgchemicalbook.com This aromatic heterocycle is not merely a structural curiosity; it is a privileged core found in a multitude of biologically active compounds and functional organic materials. rsc.orgnih.gov Its inherent properties, such as thermal stability and a π-conjugated system, make it an attractive component for organic electronics. organic-chemistry.org
In medicinal chemistry, benzothiophene derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net The structural rigidity and the ability to be functionalized at various positions allow for the fine-tuning of their biological targets and efficacy. researchgate.net
Beyond the realm of medicine, the benzothiophene moiety is a critical building block for organic semiconductors. Its electron-rich nature and planarity facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). organic-chemistry.orgwikipedia.org The versatility of the benzothiophene core allows for the synthesis of a diverse range of derivatives with tailored electronic properties. chemeo.com
Overview of Dicarbaldehyde Functionality As a Key Synthon in Heterocyclic Synthesis
Dicarbaldehydes, particularly those positioned on an aromatic or heteroaromatic ring, are powerful and versatile synthons in organic chemistry. The two aldehyde groups can undergo a wide range of chemical transformations, making them ideal precursors for the construction of complex molecular architectures. One of the most significant applications of dicarbaldehydes is in the synthesis of new heterocyclic rings through cyclocondensation reactions. nih.gov
These reactions involve the reaction of the dicarbaldehyde with a variety of dinucleophiles, such as diamines, diols, and dithio-compounds, to form a new ring system. This approach provides a straightforward route to a vast array of fused heterocyclic systems, which are often difficult to access through other synthetic methods. The reactivity of the aldehyde groups allows for the formation of polymers and macrocycles, opening avenues for the creation of novel functional materials. nih.gov For instance, aromatic dicarbaldehydes are key monomers in the synthesis of conjugated polymers with interesting optical and electronic properties. nih.gov
Research Context for 1 Benzothiophene 5,6 Dicarbaldehyde in Functional Materials Design
Cyclization-Based Approaches to the Benzothiophene Core
The construction of the benzothiophene core is a critical step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to achieve this, each with its own advantages and substrate scope.
Electrophilic Cyclization Strategies
Electrophilic cyclization is a common and effective method for synthesizing benzothiophenes. This approach typically involves the intramolecular cyclization of an ortho-substituted aryl precursor containing a sulfur atom and an alkyne or other reactive moiety. The reaction is initiated by an electrophile, which activates the alkyne for the subsequent ring closure.
One of the most frequently utilized methods involves the S-endo-dig or 5-exo-dig cyclization of ortho-thioanisole-containing arylalkynes. nih.gov A variety of electrophilic reagents can be employed to promote this transformation, including iodine, bromine, N-bromosuccinimide (NBS), p-O₂NC₆H₄SCl, and PhSeCl. nih.gov Acids such as perchloric acid and tetrafluoroboric acid have also been reported to act as electrophiles, facilitating the intramolecular cyclization of o-alkynyl aryl thioethers. nih.gov
A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt for the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method provides 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position in excellent yields under moderate reaction conditions and at ambient temperature, tolerating a range of functional groups. nih.govorganic-chemistry.org The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org
The following table summarizes representative examples of electrophilic cyclization reactions for the synthesis of benzothiophene derivatives.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |
| Phenyl substituted alkynyl thioanisole | Tetrafluoroborate salt | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |
| o-Anisole-substituted ynamides | I₂, NBS, NCS | 3-Halogenated 2-amidobenzothiophenes | N/A | organic-chemistry.org |
N/A: Data not available in the provided source.
Transition Metal-Catalyzed Cyclization Pathways
Transition metal catalysis offers a powerful and versatile tool for the synthesis of benzothiophenes, often proceeding with high efficiency and selectivity under mild conditions. kfupm.edu.sa Various transition metals, including palladium, copper, gold, and cobalt, have been successfully employed in these cyclization reactions.
Palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed iodocyclizations and direct C-H arylation at the C3 position of benzothiophenes using aryl halides are well-established methods. acs.orgnih.gov Copper-mediated halocyclizations and gold-promoted annulation reactions also provide efficient routes to substituted benzothiophenes. acs.org A gold-catalyzed carbothiolation has been shown to be an atom-economic method for synthesizing 2,3-disubstituted benzothiophenes. organic-chemistry.org
A specific example involves the treatment of 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles with a catalyst system of Ph₃PAuCl/AgSbF₆ and NIS to yield iodo-substituted benzo[b]naphtho[2,1-d]thiophenes. figshare.com Similarly, using PdX₂ and CuX₂ can generate chloro- and bromo-substituted derivatives. figshare.comacs.org
The table below presents examples of transition metal-catalyzed cyclization reactions for benzothiophene synthesis.
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
| 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles | Ph₃PAuCl/AgSbF₆, NIS | Iodo-substituted benzo[b]naphtho[2,1-d]thiophene | Good | figshare.comacs.org |
| 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles | PdX₂, CuX₂ | Chloro/Bromo-substituted benzo[b]naphtho[2,1-d]thiophene | Good | figshare.comacs.org |
| Thioenol precursors | Palladium catalyst | 2,3-Diarylbenzothiophenes | N/A | rsc.org |
| 2-Iodothiophenol and phenylacetylene | Pd(II) catalyst | 2-Substituted benzo[b]thiophenes | Up to 87% | researchgate.net |
N/A: Data not available in the provided source.
Chalcogen-Mediated Annulation Reactions
Chalcogen-mediated annulation reactions provide another avenue for the construction of the benzothiophene ring system. These reactions often involve the use of sulfur or selenium reagents to facilitate the cyclization process.
An example of this approach is the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles, which can provide access to benzothiophene-fused 7-azaindole (B17877) analogs. acs.org This method involves the C-3 sulfenylation of 7-azaindoles using a thiol in the presence of iodine in DMSO at 80 °C. acs.org
Furthermore, the reaction of 2-nitrochalcones with elemental sulfur in the presence of DIPEA as a sulfur activator furnishes a wide range of 2-benzoylbenzothiophenes. organic-chemistry.org Another strategy involves a tandem base-mediated condensation of o-iodoarylacetonitriles/acetates/ketones with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation to yield diversely substituted benzothiophenes and heterofused thiophenes. organic-chemistry.org
The following table highlights examples of chalcogen-mediated annulation reactions.
| Starting Material | Reagents | Product | Reference |
| 7-Azaindole and Thiol | Iodine, DMSO | C-3 Sulfenylated 7-azaindole | acs.org |
| 2-Nitrochalcones | Elemental sulfur, DIPEA | 2-Benzoylbenzothiophenes | organic-chemistry.org |
| o-Iodoarylacetonitriles/acetates/ketones and (Hetero)aryldithioesters | Base | Substituted benzothiophenes/heterofused thiophenes | organic-chemistry.org |
Domino Reaction Protocols for Functionalized Benzothiophenes
Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to synthesize complex molecules like functionalized benzothiophenes in a single operation from simple starting materials. nih.govacs.orgnih.gov This strategy avoids the isolation of intermediates, thereby reducing waste and simplifying purification processes.
An efficient domino protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. nih.govacs.orgnih.gov These compounds can then be used as building blocks to create a library of novel scaffolds. nih.govacs.orgnih.gov For instance, their reaction with ketones or 1,3-diones leads to the formation of benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones, respectively, through a Friedlander-type reaction. nih.gov
Another notable domino protocol leads to the formation of nih.govbenzothiophene[3,2-b] nih.govbenzothiophenes (BTBTs), which are high-performance organic semiconductors. rsc.org This method is catalyst-free, uses readily available starting materials, and can be performed under an air atmosphere. rsc.org
The table below provides an overview of domino reaction protocols for benzothiophene synthesis.
| Reaction Type | Starting Materials | Product | Key Features | Reference |
| Friedlander Reaction | 3-Amino-2-formyl benzothiophene, Ketone | Benzothieno[3,2-b]pyridine | Benign reaction conditions, gram-scale synthesis | nih.gov |
| Domino Protocol | N/A | nih.govBenzothiophene[3,2-b] nih.govbenzothiophenes (BTBTs) | Catalyst-free, simple operation, good yields | rsc.org |
N/A: Data not available in the provided source.
Electrochemical Synthesis Methods for Benzothiophenes
Electrochemical synthesis is emerging as a green and powerful tool for organic transformations, including the synthesis of benzothiophenes. rsc.orgnih.gov These methods often avoid the use of stoichiometric amounts of harsh reagents and can be performed under mild conditions.
A paired electrolysis method has been developed for the synthesis of 2-arylbenzothiophene derivatives. xmu.edu.cnxmu.edu.cn This protocol utilizes the electrochemical reduction of benzenediazonium (B1195382) salts to generate aryl radicals, which then react with alkynes to form the benzothiophene ring. xmu.edu.cnxmu.edu.cn The reaction proceeds in an undivided cell with a graphite (B72142) felt anode and a Ni plate cathode. xmu.edu.cnxmu.edu.cn
Another electrochemical approach enables the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org Furthermore, an electrochemical method for the synthesis of benzothiophene-1,1-dioxides has been reported, involving the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.gov This process proceeds via a strained quaternary spirocyclization intermediate. rsc.orgnih.gov
The following table summarizes key electrochemical methods for benzothiophene synthesis.
| Starting Materials | Method | Product | Yield | Reference |
| 2-Methylthiobenzendiazonium salt, 4-Methylbenzene ethyne | Paired electrolysis | 2-Aryl benzothiophene | 89% | xmu.edu.cnxmu.edu.cn |
| 2-Alkynylthioanisoles, Sodium sulfinates | Electrochemical tandem radical addition-cyclization | C-3-Sulfonated benzothiophenes | Good | organic-chemistry.org |
| Sulfonhydrazides, Internal alkynes | Constant current electrolysis | Benzothiophene dioxides | N/A | rsc.orgnih.gov |
N/A: Data not available in the provided source.
Photocatalytic Annulation Processes for Substituted Benzothiophenes
Visible-light photocatalysis has gained significant attention as a mild and selective method for organic synthesis, including the construction of the benzothiophene scaffold. acs.orgacs.org These reactions are typically initiated by a photocatalyst, such as an organic dye, which absorbs visible light and triggers a photoredox cycle.
A notable example is the photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes to regioselectively yield substituted benzothiophenes. acs.orgacs.org This radical annulation process is catalyzed by eosin (B541160) Y under green light irradiation at ambient temperature. acs.orgacs.org The method avoids the need for transition metal catalysts and high temperatures. acs.org The reaction scope is broad, accommodating various substituted diazonium salts and alkynes. acs.orgacs.org
A photocatalytic three-component annulation of 2-alkynylaryldiazonium tetrafluoroborates with γ-hydroxyl terminal alkynes and sodium metabisulfite (B1197395) has also been reported to produce (Z)-thiochromene 1,1-dioxides stereoselectively using fac-Ir(ppy)₃ as the photocatalyst. rsc.org
The table below presents examples of photocatalytic annulation for benzothiophene synthesis.
| Starting Materials | Photocatalyst/Conditions | Product | Yield | Reference |
| o-Methylthio-arenediazonium salts, Alkynes | Eosin Y, Green light | Substituted benzothiophenes | Good | acs.orgacs.org |
| o-Methylthio-arenediazonium salts, Phenyl acetylene | Eosin Y (5 mol%), DMSO | Corresponding benzothiophenes | Good | acs.orgacs.org |
| 2-Alkynylaryldiazonium tetrafluoroborates, γ-Hydroxyl terminal alkynes, Sodium metabisulfite | fac-Ir(ppy)₃ | (Z)-Thiochromene 1,1-dioxides | Moderate to good | rsc.org |
Functionalization and Formylation of Benzothiophene Precursors
The construction of the dicarbaldehyde functionality on the benzothiophene scaffold necessitates precise control over reaction conditions to achieve the desired substitution pattern. This often involves a multi-step approach, beginning with the synthesis of a substituted benzothiophene core, followed by the introduction of the aldehyde groups.
Direct Formylation Techniques (e.g., using n-BuLi and DMF)
Direct formylation is a powerful strategy for introducing aldehyde groups onto aromatic and heteroaromatic rings. One of the most common methods involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to deprotonate the substrate, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de This process is versatile, as aryllithium intermediates can be generated through direct deprotonation of acidic protons or via lithium-halogen exchange from aryl halides. thieme-connect.de
The reaction proceeds through the nucleophilic attack of the organolithium compound on the carbonyl carbon of DMF. chemicalforums.com Subsequent acidic workup hydrolyzes the resulting intermediate to yield the aldehyde. chemicalforums.com For the synthesis of dicarbaldehydes, this can involve a sequential or one-pot double formylation.
A notable example, while leading to a different isomer, illustrates the power of this approach. A one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene utilizes an excess of BuLi and tetramethylethylenediamine (TMEDA). mdpi.com This process involves a TMEDA-promoted double lithiation at both the ortho position of the benzene (B151609) ring and the thiomethyl group. mdpi.comresearchgate.net The resulting dilithiated intermediate is then treated with DMF, leading to a diformylated intermediate that undergoes an intramolecular aldol-type condensation to form the benzo[b]thiophene-2-carbaldehyde in high yield. mdpi.comresearchgate.net This demonstrates the potential for complex, one-pot transformations leading to formylated benzothiophenes.
Table 1: Key Reagents in Direct Formylation
| Reagent | Role | Reference |
|---|---|---|
| n-Butyllithium (n-BuLi) | Strong base for lithiation/deprotonation | commonorganicchemistry.comthieme-connect.de |
| s-Butyllithium (s-BuLi) | Alternative organolithium reagent | thieme-connect.de |
| t-Butyllithium (t-BuLi) | Alternative organolithium reagent | thieme-connect.de |
| Lithium diisopropylamide (LDA) | Hindered lithium amide base | commonorganicchemistry.com |
| N,N-Dimethylformamide (DMF) | Electrophilic formylating agent | commonorganicchemistry.commdpi.com |
Palladium-Catalyzed C-H Arylation for Heteroaromatic Dicarbaldehydes
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Specifically, direct C-H arylation has emerged as a powerful tool for functionalizing heteroaromatic compounds, avoiding the need for pre-functionalized starting materials like organometallic reagents. organic-chemistry.orgnih.gov This methodology allows for the coupling of heteroaromatic C-H bonds directly with aryl halides.
The synthesis of heteroaromatic dicarbaldehydes can be envisioned through the arylation of a suitably substituted heteroarene with an aryl halide already bearing aldehyde functionalities, or precursors thereof. These reactions typically employ a palladium catalyst in conjunction with a specific ligand and a base. organic-chemistry.org The choice of ligand is crucial for the reaction's success, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being developed to enhance catalytic activity and substrate scope. organic-chemistry.orgnih.gov
For instance, palladium catalysts have been effectively used for the C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides. organic-chemistry.org The development of robust catalysts, such as those based on palladacycles or ferrocenyl triphosphane ligands, has allowed these reactions to proceed with low catalyst loadings and tolerate a wide range of functional groups, which is essential for complex molecule synthesis. nih.govmit.edu This tolerance would be critical when dealing with the reactive aldehyde groups in the target dicarbaldehyde or its precursors.
While direct synthesis of this compound via this method is not explicitly detailed in the surveyed literature, the principles of Pd-catalyzed C-H arylation provide a clear strategic pathway. A potential route could involve the arylation of a benzothiophene core at the 5- and 6-positions or the construction of the benzothiophene ring from a pre-arylated precursor. capes.gov.br
McMurry Reaction in Dicarbaldehyde Synthesis
The McMurry reaction is a reductive coupling method that utilizes low-valent titanium species to couple two carbonyl groups (aldehydes or ketones) to form an alkene. wikipedia.orgnih.gov It is not a method for synthesizing dicarbaldehydes, but rather a powerful tool that uses dicarbaldehydes as starting materials for subsequent transformations. The reaction is particularly effective for intramolecular couplings, leading to the formation of cyclic and macrocyclic structures. chem-station.com
In the context of aromatic dicarbaldehydes like this compound, an intramolecular McMurry reaction would lead to the formation of a new ring fused to the benzothiophene core. The two aldehyde groups would be coupled to form a carbon-carbon double bond, resulting in a cyclopenta-fused benzothiophene derivative.
The reaction mechanism involves two main steps. nih.gov First, single-electron transfer from the low-valent titanium reagent to the carbonyl groups generates ketyl radical intermediates, which dimerize to form a pinacolate (1,2-diolate) complex. wikipedia.orgnih.gov The second step is the deoxygenation of this pinacolate by the oxophilic titanium species to yield the final alkene. wikipedia.org The active titanium reagent is typically generated in situ by reducing a titanium (III) or (IV) chloride salt with a reducing agent like zinc, lithium aluminum hydride, or potassium. wikipedia.orgyoutube.com
Table 2: Common Reagents for the McMurry Reaction
| Reagent Component | Examples | Role | Reference |
|---|---|---|---|
| Titanium Source | TiCl₃, TiCl₄ | Precursor to the active low-valent titanium species | wikipedia.org |
| Reducing Agent | Zn, Zn-Cu couple, LiAlH₄, K, Mg | Reduces the titanium salt to its active low-valent state | wikipedia.orgyoutube.com |
Green Chemistry Principles in the Synthesis of Benzothiophene Dialdehydes
The application of green chemistry principles to the synthesis of complex molecules like benzothiophene dialdehydes is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For benzothiophene synthesis, several greener alternatives to traditional methods are being explored.
One promising area is the use of electrochemistry. nih.gov Electrochemical methods can generate reactive intermediates, such as radicals, without the need for stoichiometric chemical oxidants or reductants, which often produce significant waste. nih.gov An electrochemical approach has been developed for the synthesis of benzothiophene dioxides, highlighting the potential for cleaner synthetic routes to related scaffolds. nih.gov
Photocatalysis using visible light is another green strategy. mdpi.com Reactions promoted by visible light can often be conducted under mild conditions, reducing energy consumption. For example, a visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been reported, operating at room temperature under an air atmosphere. mdpi.com Similar strategies, such as the photocatalytic radical annulation of diazonium salts with alkynes to form benzothiophenes, showcase the potential of light-driven, environmentally benign methodologies.
Furthermore, the development of syntheses that proceed in the absence of transition-metal catalysts is a key goal in green chemistry. One such method for synthesizing 2-substituted benzo[b]thiophenes involves the reaction of o-halovinylbenzenes with potassium sulfide, avoiding the use of metal catalysts entirely. organic-chemistry.org Employing readily available and less toxic reagents, such as thiourea (B124793) as a sulfur source, also contributes to a greener synthetic profile. organic-chemistry.orgwikipedia.org The ideal green synthesis of this compound would incorporate these principles, perhaps through a photocatalytic or electrochemical C-H functionalization or cyclization step, minimizing waste and hazardous reagent use.
Condensation Reactions with Nitrogen-Containing Heterocycles
The two aldehyde groups of this compound serve as reactive sites for the construction of fused nitrogen-containing heterocyclic rings.
While the Friedländer reaction is a classic method for synthesizing quinolines (a type of fused pyridine) from an o-aminoaryl aldehyde or ketone, it is not directly applicable to this compound as this molecule lacks the required ortho-amino group. nih.gov However, fused pyridine (B92270) rings can be constructed from ortho-dicarbaldehydes through alternative condensation strategies. One established method involves the reaction of a dicarbonyl compound with an active methylene (B1212753) compound in the presence of an ammonia (B1221849) source. nih.gov
In a plausible reaction, this compound could react with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) and ammonia or an ammonium (B1175870) salt like ammonium acetate. nih.govbaranlab.org The reaction would proceed through an initial Knoevenagel condensation of one aldehyde group with the active methylene compound, followed by a series of cyclization and dehydration steps involving the second aldehyde group and the nitrogen from ammonia to form the fused pyridine ring, resulting in a thieno[3,4-g]quinoline derivative. The specific reaction conditions, such as catalyst and temperature, would be crucial in directing the reaction towards the desired fused pyridine product.
A general scheme for this type of reaction is as follows:
| Reactant 1 | Reactant 2 | Reagent | Product Type |
| This compound | Active Methylene Compound (e.g., dialkyl malonate, acetylacetone) | Ammonia/Ammonium Acetate | Thieno[3,4-g]quinoline derivative |
This table represents a general synthetic strategy and not specific experimental results.
The ortho-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of fused pyrrole (B145914) derivatives, specifically those with an isoindole structure. The reaction is analogous to the well-documented synthesis of isoindoles from o-phthalaldehyde (B127526) (benzene-1,2-dicarbaldehyde). researchgate.netresearchgate.netnih.gov
The synthesis involves a three-component reaction between the dicarbaldehyde, a primary amine, and, in some cases, a third component like a thiol to stabilize the resulting fluorescent isoindole. researchgate.netnih.gov The mechanism begins with the formation of an imine between one of the aldehyde groups and the primary amine. This is followed by an intramolecular cyclization, where the nitrogen attacks the second aldehyde group to form a hemiaminal intermediate. Subsequent dehydration yields the aromatic fused isoindole ring system, specifically a thieno[5,6-f]isoindole. researchgate.net
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-substituted thieno[5,6-f]isoindole |
| This compound | Amino Acid | N-substituted thieno[5,6-f]isoindole |
| This compound | Primary Amine, Thiol | Thiol-substituted N-alkyl/aryl thieno[5,6-f]isoindole |
This table illustrates the expected products from the reaction based on established syntheses with analogous dicarbaldehydes.
It is important to distinguish this from the Paal-Knorr pyrrole synthesis, which requires a 1,4-dicarbonyl compound and is therefore not the operative pathway for an ortho-dicarbaldehyde like this compound. researchgate.netorganic-chemistry.org
Derivatization of Aldehyde Groups
The aldehyde functionalities are readily converted into other functional groups, providing a handle for further molecular elaboration.
The aldehyde groups of this compound can be readily converted to hydrazones through condensation with hydrazine (B178648) or its substituted derivatives. This reaction is typically carried out by refluxing the dicarbaldehyde with the hydrazine derivative in a solvent such as ethanol, often with a catalytic amount of acid like acetic acid. nih.gov The reaction proceeds to form a bis-hydrazone, where both aldehyde groups have been converted. nih.gov A wide variety of substituted hydrazines can be employed, leading to a diverse library of benzothiophene-based bis-hydrazones. nih.gov
| Hydrazine Derivative | Solvent | Catalyst | Expected Product |
| Hydrazine Hydrate | Ethanol | Acetic Acid | This compound bis(hydrazone) |
| Phenylhydrazine | Ethanol | Acetic Acid | This compound bis(phenylhydrazone) |
| 4-Nitrophenylhydrazine | Ethanol | Acetic Acid | This compound bis(4-nitrophenylhydrazone) |
| Semicarbazide Hydrochloride | Ethanol | Acetic Acid | This compound bis(semicarbazone) |
| Thiosemicarbazide | Ethanol | Acetic Acid | This compound bis(thiosemicarbazone) |
This table is based on general procedures for hydrazone formation on related benzothiophene aldehydes. nih.gov
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. nih.gov this compound can undergo this reaction at both aldehyde sites with a variety of active methylene compounds. These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium salt. nih.govthieme-connect.com The products are α,β-unsaturated derivatives, which are themselves useful intermediates for further synthesis. The reactivity and yield can be influenced by the nature of the electron-withdrawing groups on the active methylene compound. thieme-connect.com
| Active Methylene Compound | Catalyst | Expected Product |
| Malononitrile (B47326) | Piperidine | 2,2'-(1-Benzothiophene-5,6-diyl)bis(methan-1-yl-1-ylidene)dimalononitrile |
| Ethyl Cyanoacetate | Piperidine | Diethyl 2,2'-(1-Benzothiophene-5,6-diyl)bis(methan-1-yl-1-ylidene)bis(2-cyanoacetate) |
| Diethyl Malonate | Piperidine | Tetraethyl 2,2'-(1-Benzothiophene-5,6-diyl)bis(methan-1-yl-1-ylidene)dimalonate |
| Acetylacetone | Piperidine | 3,3'-(1-Benzothiophene-5,6-diyl)bis(methan-1-yl-1-ylidene)bis(pentane-2,4-dione) |
This table is based on Knoevenagel condensations performed with analogous aromatic dicarbaldehydes. thieme-connect.com
Annulation Reactions for Imide Formation
A notable transformation of this compound is its use in the synthesis of fused imide structures, specifically N-substituted benzo[b]thiophene-5,6-dicarboximides. A phosphine-assisted annulation reaction provides an efficient, one-pot method for this conversion.
The reaction involves heating the dicarbaldehyde with an N-substituted maleimide (B117702) in the presence of a trialkylphosphine, such as tri-n-octylphosphine, in a solvent like dioxane. This method has been shown to produce the desired fused imides in good to high yields. The N-substituent on the maleimide can be varied, allowing for the synthesis of a range of derivatives with different alkyl or aryl groups attached to the imide nitrogen.
| N-Substituted Maleimide | Reaction Time (h) | Yield (%) |
| N-Cyclohexylmaleimide | 1 | 86 |
| N-n-Octylmaleimide | 1 | 82 |
| N-Benzylmaleimide | 2 | 87 |
| N-Phenylmaleimide | 4 | 72 |
| N-(4-Methoxyphenyl)maleimide | 4 | 69 |
Data sourced from a study on the annulation of thiophene-dicarbaldehydes.
This reaction provides a straightforward route to complex, fused heterocyclic systems that are of interest for their potential applications in materials science due to their photophysical and electrochemical properties.
Detailed Research on the Chemical Reactivity and Transformation of this compound Remains Limited
The benzothiophene scaffold is a well-known heterocyclic compound in organic chemistry, and its general reactivity has been the subject of numerous studies. Typically, the reactivity of substituted benzothiophenes is influenced by the nature and position of the substituents on the bicyclic ring system. However, without specific studies on this compound, any discussion of its reactivity would be speculative and not based on the detailed, compound-specific research findings required for a scientifically rigorous article.
Further experimental research is needed to elucidate the specific chemical behaviors of this compound in the context of the requested reactions. Such studies would be necessary to provide the data required for a comprehensive and authoritative discussion on its chemical transformations.
Advanced Applications in Materials Science and Organic Electronics
Conjugated Systems and Optoelectronic Materials
The foundation of organic electronics lies in conjugated systems—molecules with alternating single and multiple bonds that create a delocalized network of π-electrons. These electrons are responsible for the material's ability to conduct charge and interact with light, making them suitable for a variety of optoelectronic devices.
Precursors for π-Extended Heteroarenes and Polymers
1-Benzothiophene-5,6-dicarbaldehyde is an ideal starting point for synthesizing π-extended systems. The aldehyde functionalities readily undergo condensation reactions, such as Knoevenagel or Wittig reactions, with a variety of building blocks. For instance, reacting the dicarbaldehyde with molecules containing active methylene (B1212753) groups (like malononitrile (B47326) derivatives) leads to the formation of larger, electron-deficient structures. This "A-π-A" (Acceptor-π-Acceptor) or "D-A-D" (Donor-Acceptor-Donor) architectural design is fundamental in modern organic electronics. nih.govrsc.org
These reactions extend the conjugation across the benzothiophene (B83047) core, which is critical for several reasons:
Narrowing the Band Gap: Increasing π-conjugation typically lowers the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the material to absorb light at longer wavelengths. worldscientific.com
Enhancing Intermolecular Interactions: Extended, planar structures facilitate strong π-π stacking in the solid state, which is essential for efficient charge transport between molecules. acs.org
Tuning Electronic Properties: By choosing different reaction partners, chemists can precisely control the electronic nature (electron-donating or -withdrawing) of the final molecule, tailoring it for a specific application. nih.govnih.gov
The synthesis of donor-acceptor conjugated polymers often utilizes building blocks that could be derived from this dicarbaldehyde, leading to materials with high molecular weights and defined structures suitable for electronic and optoelectronic applications. rsc.org
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors are fundamental components of flexible circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a larger system that shares the core benzothiophene structure, have demonstrated exceptional performance in OFETs. rsc.org
By functionalizing the benzothiophene core, for instance through reactions starting from the dicarbaldehyde, it is possible to create materials with enhanced charge transport properties. Molecular engineering strategies, such as the introduction of specific side chains or extending the conjugated core, influence the material's packing in thin films and its environmental stability. rsc.org For example, introducing phenyl groups with hexyl chains onto a BTBT core has been shown to induce liquid crystal phases that facilitate highly ordered polycrystalline thin films, achieving hole mobilities as high as 4.6 cm²/Vs. rsc.org While not directly starting from the dicarbaldehyde, these structure-property relationships highlight the potential of derivatives accessible from it. Theoretical studies on various benzothiophene derivatives confirm that their large, planar structures, close π-stacking, and multiple intermolecular interactions can lead to high charge mobility. rsc.org
| Material | Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| C6-Ph-BTBT | 4.6 | 2.2 x 107 | rsc.org |
| Ph-BTBT | 0.034 | - | rsc.org |
| TBT Dimer (Theoretical) | 0.28 | - | rsc.org |
| PffBT4T-2OD (Ion-Gel Gated) | 17.7 | - | rsc.org |
| Bithiophene-Imide Copolymer (P3) | ~0.1 | - | researchgate.net |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, electricity is converted into light. The color and efficiency of this process depend on the emissive material. Benzothiophene derivatives are used to construct both fluorescent and phosphorescent emitters, as well as the host materials in which the emitters are dispersed. The dicarbaldehyde precursor can be used to build molecules with a donor-π-acceptor (D-π-A) structure, which is a highly effective design for OLED emitters. nih.govrsc.org
Recent research has focused on materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org In TADF emitters, non-emissive triplet excitons can be converted into emissive singlet excitons, allowing for theoretical internal quantum efficiencies of up to 100%. A new class of TADF emitters based on a nih.govbenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit has been developed. rsc.orgnih.gov These molecules, synthesized through cross-coupling reactions, demonstrate the versatility of the benzothiophene core in creating materials with the specific electronic properties needed for high-efficiency, metal-free OLEDs. rsc.orgnih.gov By attaching different donor units to the benzothiophene-based acceptor core, the emission color and device performance can be tuned. researchgate.net
| Material Type | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| BTDF-TTPA (Doped) | Deep-Red | 5.75% | researchgate.net |
| BTDF-TtTPA (Non-doped) | Near-Infrared (NIR) | 1.44% | researchgate.net |
| POCz₂-BTBTOx₄ (TADF Emitter) | - | - | rsc.orgnih.gov |
| DMB-TT-TPA | Green (512 nm) | 4.61% | frontiersin.org |
Organic Photovoltaic Cells (OPVs) and Non-Fullerene Acceptors
OPVs, or organic solar cells, offer the promise of low-cost, flexible, and lightweight solar energy conversion. The active layer of an OPV typically consists of an electron donor and an electron acceptor. For years, fullerene derivatives were the standard acceptors. However, the development of non-fullerene acceptors (NFAs) has led to dramatic increases in power conversion efficiency (PCE). cjps.org
Benzothiophene-based units are excellent building blocks for NFAs due to their electron-rich nature and structural rigidity. rsc.org The this compound precursor is ideally suited for synthesizing the conjugated core of NFAs. By reacting it with electron-withdrawing end-groups, researchers can construct molecules with an A-D-A architecture, where the benzothiophene unit acts as the central donor (D) core. This molecular engineering allows for precise tuning of the LUMO and HOMO energy levels to match with a donor polymer, maximizing the open-circuit voltage (Voc). It also helps to broaden the light absorption of the solar cell, increasing the short-circuit current (Jsc). worldscientific.comnih.gov Theoretical studies on naphthalene-based chromophores end-capped with benzothiophene acceptors showed that such modifications could significantly lower the band gap and enhance photovoltaic properties. nih.gov
| NFA Material | Donor Polymer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |
|---|---|---|---|---|
| D6-4F | PM6 | 11.10% | 0.91 V | |
| DTT-4F | PM6 | 9.68% | 0.83 V | |
| BDTIC | PBDB-T | 12.1% | 0.88 V | |
| LBT-SCl (Indoor) | D18 | 25.1% | - | rsc.org |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, like those from lasers. They are crucial for technologies such as frequency conversion, optical switching, and 3D optical data storage. The key to a good NLO material is a molecule with a large hyperpolarizability (β), which is often found in D-π-A systems with strong intramolecular charge transfer.
The this compound scaffold is an excellent platform for creating such NLO chromophores. The benzothiophene ring can act as part of the π-conjugated bridge, connecting a strong electron donor to a strong electron acceptor. The dicarbaldehyde groups can be converted into powerful electron-accepting groups, such as dicyanovinyl groups, through Knoevenagel condensation. This molecular design strategy can lead to materials with significantly enhanced NLO properties.
Functional Materials through Core Structural Engineering
Core structural engineering refers to the targeted modification of the central conjugated unit of a molecule to control its properties and, by extension, the function of the final material. nih.govnih.gov The this compound is a prime example of a tool for core engineering.
By starting with this specific precursor, scientists can systematically alter the benzothiophene core in several ways:
Extend Conjugation: As discussed, reactions at the aldehyde sites can build larger, planar systems. This directly impacts the HOMO/LUMO levels and the optical absorption spectrum. worldscientific.com
Introduce Heteroatoms: The synthesis of larger heteroarenes can introduce new atoms (like nitrogen) into the conjugated system, which can fine-tune the electronic properties and intermolecular packing forces.
Control Morphology: The final molecular shape, influenced by the groups attached to the benzothiophene core, dictates how the molecules arrange themselves in the solid state. This can lead to the formation of crystalline domains with high charge mobility or amorphous films with isotropic properties, depending on the need of the device. acs.orgrsc.org
This ability to build upon a pre-functionalized core like this compound provides a rational and efficient pathway to novel materials, moving beyond trial-and-error synthesis to a more design-oriented approach for next-generation organic electronics. nih.gov
Design of Molecular Semiconductors
The quest for new high-performance organic semiconductors is a driving force in the field of organic electronics. The design of these materials often hinges on the selection of appropriate molecular building blocks that can be chemically modified to fine-tune their electronic properties. This compound serves as a valuable precursor in this context, primarily for the synthesis of larger, more complex conjugated systems.
The aldehyde functionalities at the 5 and 6 positions of the benzothiophene core are particularly useful as reactive sites for condensation reactions. These reactions allow for the extension of the π-conjugated system by linking the dicarbaldehyde unit with various aromatic or heteroaromatic amines and other nucleophilic species. This synthetic versatility enables the creation of a diverse library of molecules with varying energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The ability to tune these frontier molecular orbitals is critical for optimizing the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
For instance, derivatives of this compound, such as benzo[b]thiophene-5,6-dicarboximides, have been synthesized and their photophysical properties investigated. These imide derivatives are created through the reaction of the dicarbaldehyde with N-substituted maleimides. Such transformations highlight the potential to convert the dicarbaldehyde into more stable, electron-accepting structures suitable for semiconductor applications.
Crystal Engineering for Optimized Molecular Packing and Charge Transport
The performance of an organic semiconductor is not solely dependent on its intrinsic molecular properties but is also profoundly influenced by the arrangement of the molecules in the solid state. Crystal engineering provides a powerful strategy to control this molecular packing, thereby optimizing the intermolecular electronic coupling and facilitating efficient charge transport.
While specific studies on the crystal engineering of this compound itself are not extensively documented in public literature, the broader class of benzothiophene derivatives has been a subject of intense research. For these molecules, the solid-state packing is governed by a combination of π-π stacking interactions and weaker van der Waals forces. The planarity of the benzothiophene core promotes close packing, which is essential for good orbital overlap between adjacent molecules—a prerequisite for efficient charge hopping.
The introduction of functional groups, such as the dicarbaldehyde moieties in this compound, can significantly influence the crystal packing. These polar groups can introduce specific intermolecular interactions, such as dipole-dipole interactions or hydrogen bonding (in the case of subsequent reactions), which can be exploited to guide the self-assembly of the molecules into well-ordered structures. The precise orientation of the molecules in the crystal lattice determines the magnitude of the electronic coupling and, consequently, the charge carrier mobility. Theoretical studies on related benzothiophene systems have shown that even subtle changes in molecular orientation can lead to substantial differences in charge transport properties.
Role of Benzothiophene Dicarbaldehyde in Electron Acceptor Moiety Design
In the design of materials for organic solar cells and other electronic devices, the development of efficient electron acceptor materials is as crucial as the design of electron donors. The benzothiophene scaffold is known for its electron-rich nature. However, the attachment of strong electron-withdrawing groups can invert this characteristic, turning the molecule into an effective electron acceptor.
The two aldehyde groups in this compound are moderately electron-withdrawing. While not as powerful as other functional groups like cyano or nitro groups, they provide a crucial synthetic handle to build more potent acceptor moieties. Through chemical reactions such as Knoevenagel condensation with active methylene compounds (e.g., malononitrile or indanedione), the dicarbaldehyde can be converted into derivatives with significantly enhanced electron-accepting capabilities.
This strategy allows for the creation of novel non-fullerene acceptors (NFAs), which are a major focus of current research in organic photovoltaics. The resulting molecules often possess a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) architecture, where the benzothiophene unit can act as the donor core and the newly formed groups serve as the acceptor arms. The energy levels of these new molecules can be precisely tuned by selecting the appropriate reaction partners for the dicarbaldehyde, thereby optimizing the performance of the resulting solar cell devices.
Supramolecular Chemistry and Self Assembly
Design of Building Blocks for Supramolecular Architectures
The design of molecular building blocks is a foundational aspect of creating functional supramolecular architectures. The utility of a molecule like 1-Benzothiophene-5,6-dicarbaldehyde stems from the specific arrangement of its functional groups and its rigid core structure. The two aldehyde groups on the fused benzene (B151609) ring provide reactive sites for forming larger assemblies, typically through condensation reactions with amines to form imine linkages. mdpi.comtcichemicals.comrsc.org
The benzothiophene (B83047) core itself is a planar, fused-ring system that contributes to the rigidity and electronic properties of the final architecture. researchgate.netnih.gov This planarity is crucial for promoting ordered packing and stacking in the solid state. The versatility in functionalization of such fused-ring systems allows for precise tuning of steric and electronic properties. researchgate.net Researchers engineer various thiophene (B33073) derivatives to serve as building blocks, as the geometry of simple thiophenes can sometimes be unsuitable for forming well-ordered frameworks. mdpi.comnih.gov The design of these molecules is a key step in engineering a new library of porous materials with customized properties. mdpi.comresearchgate.net
Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs)
Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs) are classes of crystalline porous materials constructed from organic building blocks. mdpi.comresearchgate.net COFs are formed through strong, reversible covalent bonds, which provides them with high thermal and chemical stability compared to HOFs, which are assembled through weaker hydrogen bonds. researchgate.net Both material types are noted for their large surface areas, tunable pore sizes, and chemical flexibility, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The ordered self-assembly of the building blocks allows for the predictable engineering of their final structures. mdpi.comresearchgate.net
Thiophene derivatives are valuable linkers in the synthesis of COFs due to their excellent electrical and optical properties. mdpi.comnih.gov The aldehyde functionalities, such as those in this compound, are commonly used to react with multi-functional amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form stable, imine-linked 2D COFs. rsc.org
The electronic nature of the resulting COF can be tailored by strategically combining electron-donating and electron-accepting building blocks. mdpi.comrsc.org For instance, an electron-rich thiophene derivative can be paired with an electron-deficient linker to create a donor-acceptor framework, which can enhance properties like charge separation and photocatalytic activity. mdpi.comrsc.org While simple thiophene monomers can present geometric challenges for COF synthesis, engineered derivatives like benzo[1,2-b:4,5-b′]dithiophene (BDT) and benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene (BTT) have been successfully incorporated. mdpi.comrsc.org These linkers help create robust, porous architectures with tunable optoelectronic characteristics. mdpi.com
A key advantage of COFs is the ability to engineer their porosity through the careful selection of molecular building blocks. mdpi.comnih.gov The size and shape of the linkers directly determine the dimensions of the pores within the framework. This bottom-up approach allows for the creation of materials with high surface areas and well-defined, accessible pores. rsc.org
For example, a series of thiophene-based COFs (T-COFs) synthesized from 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) and various thiophene diboronic acids exhibited predictable and tunable porosity. nih.gov Nitrogen adsorption studies confirmed that these materials are porous, with pore sizes corresponding closely to those predicted from their crystal structures. nih.gov One specific thiophene-based COF was reported to have a high surface area of 1810 m²/g and a pore size of 3 nm. mdpi.com This structural engineering enables the fine-tuning of the pore environment for specific applications, such as the encapsulation of guest molecules. mdpi.com
Table 1: Porosity Data for Thiophene-Based Covalent Organic Frameworks (T-COFs)
| COF Name | N₂ Adsorption (cm³/g at ~760 torr, 77K) | Experimental Pore Size (nm) | Expected Pore Size (nm) |
|---|---|---|---|
| T-COF 1 | 466 | 2.06 | 2.04 |
| T-COF 2 | 172 | 1.38 | 1.36 |
| T-COF 3 | 295 | 3.24 | 3.15 |
| T-COF 4 | 431 | 2.57 | 2.75–2.94 |
Data sourced from reference nih.gov.
Self-Assembly Mechanisms and Controlled Reactivity in the Solid State
The formation of ordered supramolecular structures relies on controlled self-assembly processes. mdpi.comresearchgate.net For thiophene-based molecules, this assembly can be guided by various factors, including solvent conditions, pH, and the inherent intermolecular forces of the building blocks. nih.gov A study on a thiophene-based α-cyanostyrene derivative demonstrated that its self-assembly could be shifted from nanoparticles to nanofibers by changing the water content in the solvent, which in turn altered its fluorescent properties. nih.govresearchgate.net This highlights the ability to control morphology and function through the manipulation of assembly conditions.
Template-directed synthesis is a strategy to guide the formation of specific structures that might not be accessible through spontaneous self-assembly. In the context of COFs, a hard-templating approach using a mesoporous silica (B1680970) nanoreactor (SBA-15) has been mentioned as a method to control the growth of a thiophene-triazine framework. researchgate.net While specific examples involving this compound are not detailed in the reviewed literature, the principle involves using a pre-existing structure to confine the reaction and direct the organization of the building blocks into a desired architecture. This method can be crucial for achieving specific morphologies and controlling the long-range order of the resulting material.
Non-covalent interactions are the driving forces behind the self-assembly of many supramolecular systems. For aromatic and heteroaromatic compounds like benzothiophenes, π-π stacking is a dominant interaction that guides the arrangement of molecules. rsc.org The stacking of 2D COF layers into infinite 1D columns is a direct result of these interactions and is considered ideal for charge and exciton (B1674681) transport. nih.gov
In addition to π-π stacking, hydrogen bonding plays a critical role, particularly in HOFs or in systems with appropriate functional groups. researchgate.netrsc.org A study of mdpi.combenzothieno[3,2-b] mdpi.com-benzothiophene–peptide conjugates confirmed that both hydrogen bonding and π-π interactions were key to their hierarchical self-assembly into 1D structures. rsc.org Computational studies on thiophene-cored dimers have quantified these interactions, showing that the dispersion component of the interaction energy is significant, confirming the importance of π-stacking. mdpi.com These intermolecular forces are fundamental to the stability and ordered structure of the final assembled material.
Table 2: Calculated Intermolecular Interaction Energies for Thiophene Dimers (S-T₁)
| Interaction Energy Component | Unsymmetric Dimer (kJ/mol) | Symmetric Dimer (kJ/mol) |
|---|---|---|
| Total Interaction Energy | -46.46 | -40.52 |
| Electrostatics | -13.07 | -10.02 |
| Exchange | 32.31 | 24.37 |
| Induction | -6.83 | -4.49 |
| Dispersion | -58.87 | -50.38 |
Data represents different interaction components for two conformers of a thiophene dimer, calculated at the B97-D/def2-TZVPP level. Sourced from reference mdpi.com.
Applications of Supramolecular Assemblies in Sensing and Catalysis
Following a comprehensive review of publicly available scientific literature, no specific research findings or data have been identified regarding the application of supramolecular assemblies derived from This compound in the fields of sensing and catalysis.
Extensive searches were conducted to locate studies detailing the use of this specific compound in the formation of supramolecular structures for the detection of analytes or for promoting chemical reactions. These inquiries, however, did not yield any relevant results. The scientific literature that discusses benzothiophene derivatives in the context of supramolecular chemistry and materials science focuses on other related compounds and their applications, such as in the development of Covalent Organic Frameworks (COFs) for adsorption or photocatalysis. nih.govresearchgate.netrsc.orgrsc.orgmdpi.com
Therefore, at present, there is no available data to populate tables or provide detailed research findings on the sensing or catalytic applications of supramolecular assemblies based on this compound.
Computational and Theoretical Investigations of 1 Benzothiophene 5,6 Dicarbaldehyde and Its Derivatives
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of organic molecules. nih.govresearchgate.net These quantum chemical calculations allow for a detailed examination of the electronic and optical properties of 1-Benzothiophene-5,6-dicarbaldehyde from first principles.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. sciencegate.app The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical and electronic properties. rsc.org
For benzothiophene (B83047) derivatives, the HOMO is typically a π-orbital delocalized over the conjugated ring system, while the LUMO is a π*-antibonding orbital. The introduction of the two aldehyde (-CHO) groups at the 5 and 6 positions of the 1-benzothiophene core is expected to significantly influence the electronic structure. These electron-withdrawing groups lower the energies of both the HOMO and LUMO levels, with a pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1-benzothiophene.
Theoretical studies on related benzothiophene derivatives have shown that the nature and position of substituents can systematically tune the FMO energies. rsc.orgrsc.org For instance, attaching different π-bridge spacers or substituent groups allows for the fine-tuning of the band gap. rsc.org A theoretical analysis of the electronic structure of conjugated systems can establish a direct relationship between molecular structure and electronic properties. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Principle |
|---|---|---|---|---|
| Thieno[2,3-b]benzothiophene (TBT) | -6.05 | -1.75 | 4.30 | rsc.org |
| TBT-vinyl-TBT | -5.71 | -2.28 | 3.43 | rsc.org |
| 2,7-diphenyl-BTBT | -5.61 | -1.99 | 3.62 | rsc.org |
| 1,4-bis(2-phenyl-1,3,4-oxadiazole)benzene | -6.89 | -1.89 | 5.00 | researchgate.net |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.netmanipal.edu For this compound, the two aldehyde functionalities are primary sites for a variety of chemical transformations.
Computational studies on related aldehydes can shed light on plausible reaction pathways. For example, the Cannizzaro reaction, which occurs in aldehydes lacking α-hydrogens like this compound, has been investigated using DFT. dntb.gov.ua Such studies can determine whether the reaction proceeds through an ionic or a radical mechanism by calculating the energies of intermediates and transition states for each proposed pathway. dntb.gov.ua
Furthermore, DFT can be used to investigate the utility of acene-2,3-dicarbaldehydes as versatile reactants in reactions such as Grignard additions and double-aldol condensations. rsc.org By modeling the reaction coordinates and calculating activation barriers, researchers can assess the plausibility of a proposed mechanism and predict the selectivity of a reaction. researchgate.netmanipal.edu Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state correctly connects the reactant and product, confirming the authenticity of the pathway. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of UV-Vis absorption spectra. nih.gov This technique computes the vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. researchgate.net
For this compound, the primary electronic transitions are expected to be of the π → π* type, characteristic of conjugated aromatic systems. The TD-DFT results can be correlated with experimental spectra to validate the computational methodology. These calculations can also predict how structural modifications—such as the introduction of donor or acceptor groups—will shift the absorption spectra, guiding the design of new derivatives with tailored optical properties for applications like organic electronics. researchgate.netnih.gov Studies on related benzothiophene derivatives demonstrate that TD-DFT can accurately model the optoelectronic properties and clarify experimental observations. nih.gov
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Packing
While quantum mechanics is ideal for studying individual molecules, classical Molecular Dynamics (MD) simulations are better suited for investigating the collective behavior of many molecules over time. polito.it MD simulations model the interactions between atoms and molecules using a force field, allowing for the study of dynamic processes like self-assembly and the prediction of bulk material structures. acs.orgavestia.com
For a molecule like this compound, MD simulations can predict how individual molecules will arrange themselves in the condensed phase. This is crucial for understanding intermolecular packing in crystals and thin films, which in turn dictates material properties like charge carrier mobility. rsc.org The simulation starts with an initial configuration of molecules in a simulation box and calculates their trajectories by solving Newton's equations of motion. polito.it
Although specific MD studies on the self-assembly of this compound are not widely reported, the methodology is well-established for other organic systems, including peptide amphiphiles and polymers. researchgate.netrsc.org Such simulations reveal the key non-covalent interactions (e.g., π–π stacking, hydrogen bonding, van der Waals forces) that drive the formation of ordered structures. rsc.org These insights are critical for designing molecules that self-assemble into well-defined nanostructures for electronic applications.
Structure-Property Relationship Studies through Computational Modeling
A central goal of computational chemistry is to establish clear structure-property relationships that enable the rational design of new materials with desired functionalities. rsc.orgresearchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can build comprehensive models that predict the performance of yet-to-be-synthesized derivatives.
Computational studies on various benzothiophene derivatives have successfully established links between their molecular structure and properties such as thermal stability, electronic behavior, and charge transport characteristics. rsc.orgrsc.orgresearchgate.net For instance, research has shown that the position of alkyl substituents on thiophene (B33073) rings attached to a benzothienobenzothiophene (BTBT) core significantly influences optoelectronic properties and phase behavior. nih.govresearchgate.net Similarly, the choice of linking unit (e.g., α-position vs. β-position linkage) in benzothiophene-capped oligomers has a dramatic effect on thin-film microstructure and field-effect mobility. rsc.org
These computational models can screen vast libraries of virtual compounds derived from the this compound scaffold. By varying the substituents on the benzothiophene ring or modifying the aldehyde groups, it is possible to identify promising candidates for applications in organic field-effect transistors (OFETs), sensors, or other electronic devices, thereby streamlining experimental efforts. acs.org
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes and Sustainable Methodologies
The advancement of research into 1-benzothiophene-5,6-dicarbaldehyde is intrinsically linked to the development of efficient and environmentally benign synthetic protocols. Future research should prioritize the following:
Exploration of Greener Solvents and Catalysts: A shift away from traditional, often hazardous, organic solvents towards greener alternatives like ionic liquids, supercritical fluids, or even water-based systems is crucial. The investigation of heterogeneous catalysts, which can be easily recovered and reused, would also contribute significantly to the sustainability of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer numerous advantages over batch production. These include enhanced safety, improved reaction control, higher yields, and easier scalability, making the compound more accessible for larger-scale applications.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles. A systematic study of their application in the synthesis of this compound could unveil more efficient and rapid production methods.
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Solvents/Catalysts | Reduced environmental impact, easier catalyst recovery | Ionic liquids, supercritical fluids, heterogeneous catalysts |
| Continuous Flow Chemistry | Enhanced safety, scalability, and control | Optimization of flow reactors and reaction conditions |
| Microwave/Ultrasound | Accelerated reaction rates, improved yields | Systematic study of frequency and power effects |
Exploration of Advanced Functional Materials with Tunable Properties
The dialdehyde (B1249045) functionality of this compound serves as a versatile anchor for the construction of a wide array of advanced functional materials. Future investigations should focus on:
Synthesis of Novel Conjugated Polymers: The condensation of this compound with various aromatic diamines or other suitable comonomers can lead to the formation of novel conjugated polymers. The electronic and optical properties of these polymers could be fine-tuned by judiciously selecting the comonomer, offering a pathway to materials with tailored band gaps and conductivities for applications in organic electronics.
Development of Chemosensors: The aldehyde groups can readily react with specific analytes, leading to a change in the photophysical properties of the molecule. This characteristic can be harnessed to develop highly selective and sensitive chemosensors for the detection of metal ions, anions, or biologically relevant molecules. Research should focus on designing systems where the binding event triggers a clear and measurable optical or electronic response.
Metal-Organic Frameworks (MOFs): The dicarbaldehyde can act as a functional organic linker in the synthesis of novel MOFs. These materials, with their high porosity and tunable structures, could find applications in gas storage, separation, and catalysis. The benzothiophene (B83047) unit could also impart unique electronic properties to the resulting framework.
| Material Class | Potential Application | Key Research Area |
| Conjugated Polymers | Organic electronics, photovoltaics | Tuning of optoelectronic properties through comonomer design |
| Chemosensors | Environmental monitoring, medical diagnostics | Design of selective analyte binding sites and signal transduction |
| Metal-Organic Frameworks | Gas storage, catalysis, separation | Synthesis of novel frameworks with tailored porosity and functionality |
Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance
The synergy between the organic nature of this compound and the properties of inorganic materials can lead to hybrid systems with enhanced performance and novel functionalities.
Surface Modification of Nanoparticles: The aldehyde groups can be used to covalently graft this compound or its derivatives onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold). This surface functionalization can improve the dispersibility of the nanoparticles in organic matrices, passivate surface defects, and introduce new electronic or optical properties to the hybrid material.
Hybrid Perovskite Solar Cells: The benzothiophene moiety is a known building block in organic semiconductors. Incorporating this compound-based ligands as passivating agents at the interface between the perovskite layer and the charge-transporting layers could reduce defects and improve the efficiency and stability of perovskite solar cells.
Functionalized Mesoporous Materials: The integration of this compound into the pores of mesoporous silica or carbon materials can create functional composites. These materials could be utilized for targeted drug delivery, where the aldehyde groups serve as attachment points for drug molecules, or in catalysis, where the confined space and the functional groups can influence reaction selectivity.
| Hybrid System | Potential Benefit | Research Direction |
| Surface-Modified Nanoparticles | Improved dispersibility, new functionalities | Covalent grafting strategies and characterization of hybrid properties |
| Hybrid Perovskite Solar Cells | Enhanced efficiency and stability | Interfacial engineering and defect passivation studies |
| Functionalized Mesoporous Materials | Targeted drug delivery, selective catalysis | Synthesis of composites and evaluation of their performance |
Interdisciplinary Research with Engineering and Physics for Device Integration
To translate the potential of this compound-based materials into real-world applications, collaboration with engineers and physicists is paramount.
Device Fabrication and Characterization: The development of protocols for the fabrication of electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), using materials derived from this compound is a critical step. This requires expertise in thin-film deposition techniques, photolithography, and device characterization.
Computational Modeling and Simulation: Theoretical studies, employing techniques like density functional theory (DFT), can provide valuable insights into the electronic structure, charge transport properties, and excited-state dynamics of this compound and its derivatives. These computational predictions can guide the rational design of new materials with optimized properties for specific device applications.
Prototyping and Performance Testing: The ultimate goal is the development of functional prototypes. This involves an iterative process of material synthesis, device fabrication, performance testing, and feedback to the material design stage. Such a collaborative effort is essential to overcome the challenges associated with integrating new materials into functional device architectures.
| Research Area | Key Disciplines | Objective |
| Device Fabrication | Materials Engineering, Electrical Engineering | Development of OFETs, OLEDs, and other electronic devices |
| Computational Modeling | Computational Chemistry, Condensed Matter Physics | Prediction of material properties and guidance for rational design |
| Prototyping and Testing | Mechanical Engineering, Applied Physics | Iterative development and optimization of functional prototypes |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-Benzothiophene-5,6-dicarbaldehyde?
- Methodological Answer : The compound can be synthesized via oxidation of 1-Benzothiophene-5,6-bis(hydroxymethyl) precursors using reagents like pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂). For example, analogous methods for 1,3-Benzodioxole-5,6-dicarboxaldehyde involve controlled oxidation under inert atmospheres to avoid over-oxidation to carboxylic acids . Additionally, naphthalene-2,6-dicarbaldehyde synthesis via LiAlH₄-mediated reduction followed by oxidation could serve as a model . Key considerations include reaction temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or THF).
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Aldehyde protons typically resonate at δ 9.8–10.2 ppm as singlets, while aromatic protons in the benzothiophene ring appear as multiplets between δ 7.5–8.5 ppm. Compare with naphthalene-2,6-dicarbaldehyde (δ 10.19 ppm for aldehyde protons) .
- IR : Strong C=O stretches near 1680–1720 cm⁻¹ confirm aldehyde groups.
- X-ray crystallography : Resolve regiochemistry and confirm planarity of the benzothiophene core .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store under argon at –20°C in amber vials. Monitor degradation via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water gradient). Aldehyde oxidation to carboxylic acids is a common degradation pathway; periodic NMR analysis is recommended .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound derivatives in condensation reactions?
- Methodological Answer : Slow reagent addition and temperature control are critical. For bis-hydrazone formation, pyridine-2,6-dicarbaldehyde requires gradual addition to hydrazine solutions to minimize mono-hydrazone byproducts . Similarly, optimize stoichiometry (e.g., 1:2 aldehyde-to-nucleophile ratio) and use catalysts like acetic acid for imine formation. Contradictory yield reports often stem from variations in mixing speed or solvent polarity .
Q. What computational methods predict the electronic properties of this compound for materials science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, charge distribution, and redox potentials. Compare with experimental cyclic voltammetry data to validate computational models. For example, naphthalene dicarbaldehydes show quinoidal character upon reduction, relevant for organic semiconductors . Software like Gaussian or ORCA is recommended .
Q. How can contradictory data in synthetic byproduct analysis be resolved?
- Methodological Answer : Contradictions often arise from unaccounted intermediates or side reactions. Use LC-MS to identify byproducts (e.g., aldol condensation products from excess aldehyde groups). For example, Hemetsberger indole synthesis with naphthalene dicarbaldehydes produces indoloindoles, but competing pathways may form dimers if pH or temperature is uncontrolled . Multi-technique validation (e.g., HRMS, ²D-NMR) is essential .
Q. What strategies enhance the solubility of this compound in aqueous systems for biological studies?
- Methodological Answer : Introduce hydrophilic substituents (e.g., sulfonate groups) or use co-solvents like DMSO/water mixtures (≤5% v/v). Alternatively, formulate as cyclodextrin inclusion complexes. Monitor solubility via UV-Vis spectroscopy (λ ~280 nm for benzothiophene absorption) .
Key Research Gaps
- Mechanistic Studies : Detailed kinetic analyses of aldehyde group reactivity under varying pH and solvent conditions.
- Advanced Applications : Exploration in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using dicarbaldehyde linkers.
- Toxicity Profiling : Limited data on ecotoxicological impacts; recommend in vitro assays (e.g., Daphnia magna toxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
